Product packaging for 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole(Cat. No.:CAS No. 924823-23-4)

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

Cat. No.: B3167761
CAS No.: 924823-23-4
M. Wt: 256.23 g/mol
InChI Key: KQOVYQIHELGSLD-UHFFFAOYSA-N
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Description

Significance of the Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile platform for the development of a wide array of therapeutic agents. The utility of the tetrazole moiety is evidenced by its presence in a number of approved drugs with diverse clinical applications, including antihypertensives, antiallergics, antibiotics, and anticancer agents.

The broad biological activity of tetrazole derivatives stems from several key features:

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life, compared to more labile functional groups.

Versatile Interactions: The four nitrogen atoms of the tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding, and coordination with metal ions, which are crucial for molecular recognition at biological targets.

Structural Rigidity: The planar and aromatic nature of the tetrazole ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for optimizing binding affinity to a specific receptor or enzyme.

The following table summarizes some of the diverse biological activities associated with tetrazole-containing compounds:

Biological ActivityTherapeutic Area
AntihypertensiveCardiovascular
AnticancerOncology
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
AntiviralInfectious Diseases
Anti-inflammatoryInflammation
AnalgesicPain Management

The 1H-Tetrazole Group as a Carboxylic Acid Bioisostere and its Impact on Molecular Properties

One of the most significant roles of the 1H-tetrazole group in drug design is its function as a bioisostere of the carboxylic acid group. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted 1H-tetrazole exhibits several properties that make it an effective mimic of a carboxylic acid:

Acidity: The proton on the N1 position of the tetrazole ring is acidic, with a pKa value that is comparable to that of a carboxylic acid. This allows the tetrazole to exist as an anion at physiological pH, similar to a carboxylate.

Electronic and Steric Similarity: The tetrazolate anion possesses a delocalized negative charge distributed over the four nitrogen atoms, which is sterically and electronically similar to the delocalized charge of a carboxylate anion. This mimicry allows it to engage in similar electrostatic and hydrogen bonding interactions with biological targets.

The replacement of a carboxylic acid with a 1H-tetrazole can have a profound impact on a molecule's properties:

Increased Lipophilicity: The tetrazole group is generally more lipophilic than a carboxylic acid. This can lead to improved membrane permeability and oral bioavailability.

Enhanced Metabolic Stability: As mentioned earlier, the tetrazole ring is less susceptible to metabolic transformations than the carboxylic acid group, which can be readily metabolized through processes like glucuronidation.

Modulation of Potency: The subtle differences in size, shape, and electronic distribution between a tetrazole and a carboxylic acid can lead to altered binding affinities and, consequently, changes in biological potency.

Comparative Properties of Carboxylic Acid and 1H-Tetrazole
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)
Acidity (pKa)~4-5~4.5-5
Key InteractionsHydrogen bond donor/acceptor, ionic interactionsHydrogen bond donor/acceptor, ionic interactions, N-coordination
Metabolic LiabilitySusceptible to reduction and conjugation (e.g., glucuronidation)Generally more resistant to metabolism
LipophilicityLowerHigher

Contextualization of the 2-(2-fluorophenoxy)phenyl Moiety in Bioactive Molecules

A notable example of a related structure is found in the precursor for a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, which have been investigated for their anticonvulsant activity. nih.gov In this context, the 2-(2-fluorophenoxy)phenyl group serves as a core scaffold to which different heterocyclic systems are attached. The fluorine substitution can modulate factors such as:

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolism, leading to increased metabolic stability.

Binding Interactions: Fluorine can participate in favorable electrostatic and multipolar interactions with biological targets.

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The diaryl ether linkage provides a degree of conformational flexibility, allowing the two phenyl rings to adopt different spatial orientations, which can be important for optimal binding to a receptor.

Overview of Research Trajectories for Novel N-Substituted Tetrazoles

Research into N-substituted tetrazoles is an active area of investigation in medicinal chemistry. The substitution at one of the nitrogen atoms of the tetrazole ring offers a powerful strategy to fine-tune the physicochemical and pharmacological properties of the parent compound. Key research trajectories include:

Exploration of Diverse Substituents: A wide range of aryl, heteroaryl, and alkyl groups are being explored as N-substituents to modulate biological activity and selectivity. The 2-(2-fluorophenoxy)phenyl group in the title compound is an example of such a complex aryl substituent.

Development of Novel Synthetic Methodologies: Efficient and versatile synthetic methods for the preparation of N-substituted tetrazoles are continuously being developed to facilitate the synthesis of diverse compound libraries for high-throughput screening.

Investigation of New Therapeutic Applications: While N-substituted tetrazoles are well-established in certain therapeutic areas, their potential in other areas, such as neurodegenerative diseases, metabolic disorders, and neglected tropical diseases, is an ongoing area of research.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how different N-substituents influence the biological activity of tetrazole-containing molecules. This knowledge is crucial for the rational design of new and improved drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN4O B3167761 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole CAS No. 924823-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVYQIHELGSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 2 Fluorophenoxy Phenyl 1h Tetrazole and Analogous Structures

Established Strategies for 1H-Tetrazole Ring Formation

The formation of the 1H-tetrazole ring is a cornerstone of synthesizing a vast array of pharmaceutical and materials science compounds. Several robust methods have been developed, with cycloaddition and multicomponent reactions being particularly prominent.

[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of an organonitrile with an azide source, typically sodium azide, to form the tetrazole ring.

The general mechanism involves the [3+2] cycloaddition of an azide to an aryl nitrile. researchgate.net To facilitate this reaction, which can have a high activation barrier, various catalysts and additives are often employed. researchgate.net Both homogeneous and heterogeneous catalysts have been developed to improve reaction rates and yields. researchgate.net For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild, homogeneous conditions. nih.gov Similarly, silica (B1680970) sulfuric acid has been utilized as an effective heterogeneous catalyst for this transformation. nih.gov

A plausible route to 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole would involve the synthesis of the 2-(2-fluorophenoxy)benzonitrile (B2583327) precursor, followed by a [3+2] cycloaddition with sodium azide.

One-Pot, Multicomponent Reactions (MCRs) for 5-Substituted 1H-Tetrazoles

One-pot, multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. rsc.orgbeilstein-journals.org Several MCRs have been adapted for the synthesis of 5-substituted 1H-tetrazoles.

An efficient one-pot, three-component method for the synthesis of 5-substituted 1H-tetrazole derivatives involves the reaction of aldehydes, hydroxylamine, and an azide source, such as 1-butyl-3-methylimidazolium azide ([bmim]N3). nih.gov This approach allows for the direct conversion of aldehydes into the corresponding 5-substituted 1H-tetrazoles.

The Passerini and Ugi reactions are powerful isocyanide-based MCRs that have been ingeniously adapted for the synthesis of complex tetrazole-containing molecules.

The Passerini tetrazole reaction is a three-component reaction involving an aldehyde or ketone, an isocyanide, and trimethylsilyl (B98337) azide (TMSN3) to produce α-hydroxy tetrazoles. beilstein-journals.org This method avoids the use of highly toxic and explosive reagents like hydrazoic acid. beilstein-journals.org Sonication has been shown to accelerate this reaction, leading to high yields of 5-(1-hydroxyalkyl)tetrazoles under catalyst-free conditions in a methanol-water solvent system. beilstein-journals.org More recently, a strategy has been developed to use tetrazole aldehydes as building blocks in Passerini reactions to create diverse and complex drug-like molecules. rsc.orgsmolecule.com

The Ugi-azide four-component reaction (UT-4CR) is a variation of the classical Ugi reaction where the carboxylic acid component is replaced with an azide source, typically TMSN3. nih.gov This reaction brings together an aldehyde or ketone, an amine, an isocyanide, and an azide to generate 1,5-disubstituted tetrazoles. nih.gov This method is highly versatile and allows for the rapid assembly of complex tetrazole derivatives from simple starting materials. rsc.org

Synthesis of the 2-(2-fluorophenoxy)phenyl Precursor Moiety

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. nih.gov To synthesize the 2-(2-fluorophenoxy)phenyl moiety, one could envision the coupling of a 2-halophenyl derivative with 2-fluorophenol (B130384) or the coupling of a 2-halo-fluorobenzene with a 2-hydroxyphenyl derivative. For instance, the reaction of 2-chloro- or 2-iodobenzonitrile (B177582) with 2-fluorophenol in the presence of a copper catalyst would yield 2-(2-fluorophenoxy)benzonitrile. This nitrile can then be converted to the tetrazole as described in section 2.1.1. Alternatively, the coupling of 2-fluoroaniline (B146934) with a 2-halophenol derivative could provide the corresponding aniline (B41778) precursor, which can then be transformed into the tetrazole. Microwave-assisted Ullmann coupling reactions have been shown to be highly efficient for the synthesis of related structures. nih.gov

Catalytic Approaches in 1H-Tetrazole Synthesis (e.g., Nano-TiCl4.SiO2 Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. The synthesis of 1H-tetrazoles has greatly benefited from the development of novel catalytic systems.

Nano-TiCl4.SiO2 has been identified as a highly efficient and reusable heterogeneous Lewis acid catalyst for the preparation of 5-substituted 1H-tetrazole derivatives. nih.gov This solid acid catalyst is synthesized from the reaction of nano-SiO2 with TiCl4. nih.gov The use of nano-TiCl4.SiO2 allows for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide in good to excellent yields under reflux conditions in DMF. nih.gov The catalyst can be easily recovered and reused multiple times without a significant loss of activity, making it an environmentally friendly and cost-effective option. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of 5-Substituted 1H-Tetrazoles

Catalyst Reaction Type Conditions Advantages
Cobalt(II) complex [3+2] Cycloaddition Homogeneous, mild conditions High efficiency, mechanistic understanding
Silica Sulfuric Acid [3+2] Cycloaddition Heterogeneous, reflux in DMF High conversions, simplicity, cost-effective
Nano-TiCl4.SiO2 [3+2] Cycloaddition Heterogeneous, reflux in DMF High yields, reusable, eco-friendly
[bmim]N3 One-pot, three-component Ionic liquid, direct conversion of aldehydes Efficient, avoids traditional workup

Considerations for Sustainable and Efficient Synthetic Routes (e.g., Click Chemistry Principles)

In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound and its analogs, the application of "click chemistry" is a prime example of a sustainable and efficient approach. researchgate.net The concept of click chemistry, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are simple to perform with readily available starting materials and reagents. thieme-connect.com

The key reaction in the synthesis of the tetrazole moiety that aligns with click chemistry principles is the [3+2] cycloaddition of a nitrile with an azide. thieme-connect.com This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the construction of the tetrazole ring system. mdpi.com

Key Features of Click Chemistry in Tetrazole Synthesis:

Atom Economy: The cycloaddition reaction is highly atom-economical, as all the atoms of the nitrile and the azide are incorporated into the final tetrazole product.

High Yields: These reactions often proceed in high to quantitative yields, minimizing waste generation. researchgate.net

Mild Reaction Conditions: While some traditional methods required harsh conditions, modern protocols often utilize catalysts that allow the reaction to proceed under milder temperatures and pressures. mdpi.com The use of water as a solvent further enhances the green credentials of this method.

Simple Work-up Procedures: The products can often be isolated by simple filtration or extraction, reducing the need for extensive chromatographic purification.

A significant advancement in the sustainable synthesis of 5-substituted-1H-tetrazoles involves the use of catalytic systems that enable the reaction to proceed under environmentally benign conditions. For instance, the use of zinc salts in water has been shown to effectively catalyze the reaction of nitriles with sodium azide. wikipedia.org This approach avoids the use of hazardous organic solvents and minimizes the risk associated with the volatile and toxic hydrazoic acid.

Furthermore, the development of flow chemistry processes for tetrazole synthesis represents another step towards a more sustainable and efficient methodology. Continuous flow reactors offer advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.net

The following table provides a summary of various catalytic systems and conditions reported for the synthesis of 5-substituted-1H-tetrazoles from nitriles, illustrating the principles of sustainable and efficient synthesis.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
ZnBr₂Water10012-48 h80-95 wikipedia.org
L-ProlineDMF1101-2 h85-96 organic-chemistry.org
Polymer-supported triorganotin azideToluene (Flow)1207.5-15 min70-95 researchgate.net
Triethylammonium chlorideToluene10024 h71-99 thieme-connect.com

This table presents data for the synthesis of various 5-substituted-1H-tetrazoles and serves as a representation of the efficiency of different sustainable methods.

The application of these sustainable principles to the synthesis of this compound would involve the initial efficient synthesis of the 2-(2-fluorophenoxy)benzonitrile intermediate, potentially via a modern, ligand-assisted Ullmann coupling, followed by a catalytic [3+2] cycloaddition with an appropriate azide source under green reaction conditions to form the final tetrazole product.

Based on the comprehensive search for scientific data, it has been determined that detailed experimental results for the specific compound This compound are not available in the public domain through the conducted searches. While general information exists for the broader class of tetrazole derivatives, the specific spectroscopic and crystallographic data required to accurately and authoritatively construct the requested article for this exact molecule could not be located.

Generating an article with the specified structure—including detailed data tables for ¹H NMR, ¹³C NMR, HSQC, LC-MS, IR spectroscopy, and Single Crystal X-ray Diffraction—would necessitate access to primary research data where this compound was synthesized and characterized. Without this foundational data, creating the content would lead to speculation and scientific inaccuracy, which contravenes the core requirement for a factual and authoritative article.

Therefore, it is not possible to generate the requested article while adhering to the strict standards of scientific accuracy and the exclusion of fabricated information.

Computational and Theoretical Studies on 1 2 2 Fluorophenoxy Phenyl 1h Tetrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole, DFT calculations offer valuable insights into its reactivity and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Triazole Derivative epstem.net
ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net The values for the related triazole suggest that this compound likely possesses good kinetic stability. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely involve the phenoxy and phenyl rings, while the LUMO is expected to be distributed over the electron-deficient tetrazole ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, a compound with a similar 1-phenyl-1H-tetrazole core, MEP analysis reveals that the most negative potential is localized over the nitrogen atoms of the tetrazole ring, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential, making them potential sites for nucleophilic interactions. It is expected that this compound would exhibit a similar MEP map, with the tetrazole nitrogens being the most electron-rich and the hydrogen atoms of the phenyl rings being electron-poor. The fluorine atom would also contribute to a region of negative potential due to its high electronegativity.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a graphical representation of intermolecular contacts.

Although a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insights into the probable intermolecular interactions.

Quantification of Specific Contact Contributions (e.g., C-H…O, C-H…F, π…π interactions)

For the related compound 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde , Hirshfeld surface analysis reveals the following contributions of various intermolecular contacts:

Table 2: Percentage of Various Intermolecular Contacts Contributed to the Hirshfeld Surface for a Related Biphenyl-Tetrazole Derivative nih.gov
Interaction TypeContribution (%)
H···H45.7
C···H/H···C22.1
O···H/H···O10.7
N···H/H···N6.9
F···H/H···F5.8
C···C4.5
N···C/C···N1.7
O···C/C···O1.1
F···C/C···F0.8
N···O/O···N0.4
F···N/N···F0.2
O···O0.1

In Silico Prediction of Receptor Binding Profiles (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule with a protein target.

Given the structural similarities of this compound to known pharmacologically active molecules, in silico docking studies can suggest potential biological targets. A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which share the 2-(2-fluorophenoxy)phenyl scaffold, have been synthesized and shown to possess anticonvulsant activity, likely mediated by benzodiazepine (B76468) receptors. nih.gov This suggests that the GABA-A receptor, the target for benzodiazepines, is a plausible binding site for this compound.

Potential Biological Applications and Pharmacological Relevance of the Tetrazole Scaffold

Anticonvulsant Activity in Structurally Related Compounds and Mechanistic Hypotheses (e.g., Benzodiazepine (B76468) Receptor Modulation)

The tetrazole scaffold has been investigated for its potential anticonvulsant properties. Some studies suggest that the anticonvulsant effects of certain tetrazole derivatives may be mediated through their interaction with the GABA-benzodiazepine-chloride ionophore receptor complex. nih.gov The convulsant potencies of a series of tetrazoles have been shown to be highly correlated with their ability to displace [35S]-t-butylbicyclophosphorothionate (TBPS) from the picrotoxin site on this receptor complex. nih.gov This indicates that these compounds may exert their effects by modulating GABAergic neurotransmission. nih.gov

The benzodiazepine nucleus is a well-established pharmacophore in anticonvulsant agents. mdpi.com The mechanism of action for many benzodiazepines involves positive allosteric modulation of the GABAA receptor. mdpi.com It is hypothesized that certain tetrazole-containing compounds may act similarly, binding to specific sites on the GABAA receptor to enhance the inhibitory effects of GABA, a primary inhibitory neurotransmitter in the central nervous system. nih.govmdpi.com The development of novel tetrazole derivatives continues to be an area of interest in the search for new anticonvulsant agents with improved efficacy and safety profiles. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular) of Tetrazole Derivatives

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects. eurekaselect.comresearchgate.net The versatility of the tetrazole ring allows for the synthesis of a wide array of derivatives with varying antimicrobial potencies. nih.gov

Antibacterial and Antifungal Activity: Several studies have reported the synthesis of tetrazole derivatives with significant activity against various bacterial and fungal strains. nih.govresearchgate.net For instance, certain 5-thio-substituted tetrazole derivatives have shown moderate activity against tested organisms. nih.gov Additionally, some triazole derivatives incorporating a 5-substituted tetrazole structure have exhibited good antifungal activity against species such as Aspergillus, Cryptococcus neoformans, and Candida. nih.gov

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. nih.gov Tetrazole-containing compounds have emerged as a promising class of molecules in this regard. nih.gov Various tetrazole derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis strain H37Rv, with some compounds showing high potency. nih.govjapsonline.com The structure-activity relationship of these derivatives is an active area of research to optimize their antitubercular efficacy. nih.gov

Table 1: Examples of Antimicrobial Activity of Tetrazole Derivatives

Compound Type Target Organism(s) Reported Activity
5-thio-substituted tetrazole derivatives Bacteria and Fungi Moderate antibacterial and antifungal activities nih.gov
Triazole derivatives with 5-substituted tetrazole Aspergillus spp., Cryptococcus neoformans, Candida spp. Good antifungal activity nih.gov
Azatidinones containing tetrazoles Mycobacterium tuberculosis H37Rv High antimycobacterial activity nih.gov
Pyrazole-4-carboxamide derivatives Gram-positive and Gram-negative bacteria, Fungi, M. tuberculosis H37Rv Good antibacterial, antifungal, and antitubercular activity japsonline.com

Anti-inflammatory and Analgesic Research Opportunities with Tetrazole Analogues

The tetrazole moiety has been incorporated into various molecular frameworks to develop compounds with potential anti-inflammatory and analgesic activities. eurekaselect.comresearchgate.net The rationale for this approach often stems from the tetrazole ring's ability to act as a bioisostere for the carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has shown that certain tetrazole derivatives exhibit potent anti-inflammatory effects in preclinical models. nih.gov For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, was found to have significant anti-inflammatory properties. nih.gov Similarly, novel 5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles have demonstrated promising analgesic and anti-inflammatory activities. nih.gov The exploration of tetrazole analogues as cyclooxygenase (COX) inhibitors is another avenue of research, with some compounds designed as selective COX-2 inhibitors to potentially reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Table 2: Selected Tetrazole Analogues with Anti-inflammatory and Analgesic Potential

Compound Series Investigated Activity Key Findings
4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles Anti-inflammatory A tetrazole derivative was identified as a potent anti-inflammatory compound. nih.gov
5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles Analgesic and Anti-inflammatory Certain derivatives showed promising analgesic and anti-inflammatory activity. nih.gov
1,5-diaryl-substituted tetrazoles COX-2 Inhibition Evaluated as potential COX-2 inhibitors. nih.gov
Novel pyrazole derivatives Analgesic and Anti-inflammatory Some compounds proved to be potent analgesics with anti-inflammatory action. rjpbr.com

Anticancer Research Avenues for Tetrazole-Containing Molecules

The tetrazole scaffold has emerged as a privileged structure in the discovery of novel anticancer agents. nih.goveurekaselect.com Tetrazole-containing compounds have shown significant promise in the treatment of a wide range of cancers, and research is focused on understanding their mechanisms of action and identifying their molecular targets. nih.govresearchgate.net

A variety of tetrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against numerous cancer cell lines. researchgate.net For instance, new tetrazole derivatives synthesized from Baylis-Hillman allyl amines were found to be active against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cancer cell lines. nih.gov Another study on (tetrazol-5-yl)methylindole derivatives showed high activity against the human liver carcinoma cell line HepG2. nih.gov The anticancer potential of tetrazoles extends to coordination compounds of transition metals with tetrazole ligands and semisynthetic tetrazolyl derivatives of natural compounds. eurekaselect.com

Table 3: Examples of Anticancer Research with Tetrazole Derivatives

Compound Series Cancer Cell Lines Notable Findings
Tetrazole derivatives from Baylis-Hillman allyl amines Liver carcinoma (Hep G2), Lung adenocarcinoma (A 549), Prostate (DU 145) Compound 80 was particularly active against Hep G2 and A 549, and also showed significant activity against DU 145. nih.gov
(Tetrazol-5-yl)methylindole derivatives Human liver carcinoma (HepG2) Compound 81 was highly active and affected cell viability in a dose-dependent manner. nih.gov
D-ring-substituted steroidal tetrazoles HeLa, MCF7, A2780 Compound 83 had a moderate effect. nih.gov

Exploration of Other Reported Biological Activities of Substituted Tetrazoles (e.g., Antihypertensive, Metallo-protease Inhibition)

Beyond the aforementioned activities, the versatility of the tetrazole scaffold has led to its investigation in other therapeutic areas, including as antihypertensive agents and metallo-protease inhibitors. eurekaselect.combeilstein-journals.org

Antihypertensive Activity: The tetrazole ring is a key component in several angiotensin II receptor blockers (ARBs), such as losartan and candesartan, which are widely used to treat hypertension. The tetrazole group in these drugs mimics the carboxylic acid of the natural ligand, leading to effective receptor antagonism. researchgate.net This success has spurred further research into novel tetrazole-containing compounds as potential antihypertensive agents. nih.gov

Metallo-protease Inhibition: Tetrazole derivatives have also been explored as inhibitors of metallo-proteases, a class of enzymes involved in various physiological and pathological processes. nih.gov For example, the tetrazole moiety can act as an effective metal chelator, interacting with the zinc atoms in the active site of enzymes like metallo-β-lactamases. nih.gov This inhibitory action has potential applications in overcoming antibiotic resistance. Furthermore, there is evidence to suggest that matrix metalloproteinase (MMP) inhibitors can ameliorate hypertension and prevent vascular dysfunction, indicating a potential role for tetrazole-based MMP inhibitors in cardiovascular disease. nih.gov The ability of α-methylene tetrazole-based peptidomimetics to inhibit HIV protease further highlights the potential of this scaffold in targeting metallo-proteases. rsc.org

Future Directions and Advanced Research Perspectives for 1 2 2 Fluorophenoxy Phenyl 1h Tetrazole

Computational-Aided Design for Novel Derivatives with Enhanced Target Affinity and Selectivity

Computational chemistry offers powerful tools to guide the rational design of novel derivatives of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole. By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict how structural modifications will impact the molecule's interaction with biological targets. researchgate.net

Future research will likely focus on in-silico screening of virtual libraries of derivatives. These studies would systematically alter substituents on both phenyl rings to optimize binding affinity and selectivity for specific receptors. For instance, based on the anticonvulsant activity observed in structurally related 1,3,4-oxadiazole (B1194373) analogues, computational models could explore modifications aimed at enhancing interactions with targets like benzodiazepine (B76468) receptors or voltage-gated sodium channels. nih.gov Key areas of computational investigation would include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate physicochemical properties with biological activity to predict the potency of new derivatives.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex to assess binding stability and identify key intermolecular interactions. researchgate.net

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity, guiding the design of more potent and selective compounds.

A hypothetical computational study could evaluate the binding energies of various derivatives against a target protein, as illustrated in the table below.

Derivative ModificationPredicted Binding Energy (kJ/mol)Key Interaction Sites
Addition of 4'-hydroxyl group-12.5Hydrogen bond with Serine residue
Replacement of fluorine with chlorine-11.2Enhanced halogen bond with Leucine residue
Addition of 3'-methyl group-10.8Van der Waals interaction with hydrophobic pocket
No modification (parent compound)-10.2Pi-stacking with Phenylalanine residue

Note: This table is illustrative and based on hypothetical computational data.

Exploration of Multi-Target Ligand Design Strategies

The development of single molecules that can modulate multiple biological targets is a growing trend in drug discovery. The scaffold of this compound is well-suited for this approach. The tetrazole moiety is a known bioisostere for carboxylic acids and amides, while the biphenyl-ether core allows for significant conformational flexibility, enabling potential interactions with diverse binding sites. nih.govnih.gov

Future strategies may involve integrating other pharmacophores into the core structure. For example, by linking the tetrazole ring to moieties known to interact with targets involved in co-morbidities of neurological disorders (e.g., inflammation or oxidative stress), researchers could design multi-target agents. The synthesis of fused heterocyclic systems containing the tetrazole ring has been shown to produce compounds with a broad range of biological activities, a strategy that could be applied here. globalresearchonline.net

Development of Chemoinformatic Models for Predictive Bioactivity

Chemoinformatics plays a crucial role in modern drug discovery by analyzing vast datasets to predict the properties of chemical compounds. For this compound, chemoinformatic models can be developed to forecast its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

By building predictive models based on a library of synthesized or virtual derivatives, researchers can prioritize compounds with favorable drug-like properties for synthesis and testing. These models would leverage machine learning algorithms to identify correlations between molecular descriptors (e.g., logP, polar surface area, number of rotatable bonds) and experimental outcomes. This approach can significantly reduce the time and cost associated with drug development.

Scalable and Environmentally Benign Synthesis of Advanced Tetrazole Derivatives

The advancement of research on this compound and its derivatives hinges on efficient and sustainable synthetic methods. While traditional tetrazole synthesis often involves the [3+2] cycloaddition of nitriles and azides, modern approaches focus on "green chemistry" principles. researchgate.netresearchgate.net

Future research will likely concentrate on developing scalable syntheses that minimize hazardous reagents and solvents. Key areas of development include:

Catalytic Methods: Employing nanocatalysts (e.g., copper, magnetic nanoparticles) or heterogeneous catalysts that can be easily recovered and reused, improving the environmental footprint of the synthesis. rsc.org

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. aip.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex products, increasing efficiency and reducing waste. nih.gov

The table below compares potential synthetic routes for advanced derivatives.

Synthetic MethodCatalyst/ConditionsAdvantagesPotential Challenges
Traditional CycloadditionSodium Azide (B81097), NH4Cl, DMFWell-established, reliableUse of potentially explosive azide reagents, high temperatures
NanocatalysisFe3O4-based nanocatalyst, EtOHHigh yield, short reaction time, catalyst reusability, eco-friendly solvent. rsc.orgCatalyst preparation and characterization
Microwave-AssistedCu(I) salt, solvent-freeRapid, high yield, no volatile solvents. aip.orgScalability, specialized equipment
Multicomponent ReactionVarious, one-potSimplicity, speed, diversity, atom economy. nih.govOptimization of reaction conditions for complex substrates

Investigation into the Broader Biological Role of the Fluorophenoxy Moiety in Medicinal Chemistry

The fluorophenoxy group is a critical component of the title compound's structure. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond can prevent metabolic oxidation by cytochrome P450 enzymes. researchgate.net

Future studies should systematically investigate the role of the 2-fluorophenoxy moiety in this compound. This would involve synthesizing analogues with the fluorine atom at different positions (meta, para) or with multiple fluorine substitutions to understand its impact on:

Metabolic Stability: Assessing the half-life of the compounds in liver microsome assays. Adding fluorine can reduce electron density, making other C-H bonds less prone to oxidation. researchgate.net

Lipophilicity and Bioavailability: Measuring the partition coefficient (logP) to see how fluorine substitution affects the molecule's ability to cross biological membranes. While often increasing lipophilicity, fluorine can sometimes decrease it in specific structural contexts. researchgate.net

Receptor Binding: Determining how the electronegativity and size of the fluorine atom contribute to interactions within the binding pocket of a biological target.

Application in Coordination Chemistry and Material Sciences

Beyond medicinal chemistry, the tetrazole ring is an excellent ligand for coordinating with metal ions, opening avenues in coordination chemistry and material sciences. researchgate.net The four nitrogen atoms of the tetrazole ring can act as versatile coordination sites, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.govresearchgate.net

Future research could explore the synthesis of coordination complexes using this compound as a ligand. The resulting materials could possess interesting properties for applications in:

Luminescence: Tetrazole-based complexes have been shown to exhibit fluorescence, suggesting potential use in sensing or imaging applications. lookchem.com

Magnetism: The arrangement of metal centers bridged by tetrazole ligands can lead to interesting magnetic properties. lookchem.com

Gas Storage and Catalysis: The porous nature of MOFs constructed from this ligand could be exploited for gas storage or as heterogeneous catalysts.

Energetic Materials: Tetrazoles are known for their high nitrogen content and are investigated as environmentally benign components of gas generators. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of tetrazole derivatives typically involves cycloaddition reactions or functional group transformations. For example, tetrazoles can be synthesized via the [2+3] cycloaddition of nitriles with sodium azide under catalytic conditions. highlights a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C, which ensures high yield and purity. Key steps include:

  • Stoichiometric Control: Use equimolar ratios of precursors (e.g., aryl halides and sodium azide) to minimize side reactions.
  • Catalyst Screening: Test heterogeneous catalysts (e.g., clay, zeolites) to improve regioselectivity.
  • Purification: Monitor reaction progress via TLC, followed by recrystallization in aqueous acetic acid to isolate pure products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • Spectroscopy:
    • IR Spectroscopy: Identify characteristic peaks for tetrazole (C=N stretch ~1600 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) ().
    • NMR: Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to assign chemical shifts for fluorophenyl (δ ~7.0–7.5 ppm) and tetrazole protons (δ ~8.5–9.5 ppm) ().
  • X-ray Diffraction: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) to confirm stereochemistry ().

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer: Prioritize assays aligned with reported tetrazole bioactivities ():

  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Data Validation: Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, Hirshfeld analysis) elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the tetrazole moiety and target proteins (e.g., bacterial enzymes, cancer receptors). Focus on hydrogen bonding (tetrazole N–H) and π-π stacking (fluorophenyl ring) ().
  • Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., F⋯H, O⋯H) from crystallographic data to predict packing efficiency and solubility ().
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and electronegativity to correlate substituent effects with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar tetrazoles?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubMed, Scopus, and patent databases (). Compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting outcomes.
  • Mechanistic Studies: Use knock-out models (e.g., CRISPR) or isotopic labeling to isolate target pathways. For example, if antibacterial activity conflicts, test whether the compound disrupts biofilm formation vs. membrane integrity.
  • Collaborative Validation: Share samples with independent labs to confirm reproducibility ().

Q. What strategies can improve the metabolic stability of this compound for in vivo studies?

Methodological Answer:

  • Derivatization: Introduce electron-withdrawing groups (e.g., -CF₃) to the fluorophenyl ring to reduce oxidative metabolism ().
  • Prodrug Design: Mask the tetrazole as a methyl ester to enhance bioavailability, with enzymatic cleavage in target tissues.
  • Microsomal Assays: Test stability in liver microsomes (human/rat) with LC-MS monitoring. Optimize half-life by adjusting logD (aim for 1–3) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) characterize electronic interactions in metal-tetrazole complexes?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolve coupling between tetrazole protons and metal ions (e.g., Cu²⁺, Zn²⁺) to confirm coordination sites.
  • X-ray Photoelectron Spectroscopy (XPS): Analyze binding energies of N 1s electrons to distinguish free vs. coordinated tetrazole ligands.
  • Magnetic Susceptibility: Measure paramagnetic shifts in 1H^1 \text{H} NMR for transition-metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.